molecular formula C5H8Cl2O2 B12967940 2-(Dichloromethyl)-1,3-dioxane CAS No. 5695-85-2

2-(Dichloromethyl)-1,3-dioxane

Cat. No.: B12967940
CAS No.: 5695-85-2
M. Wt: 171.02 g/mol
InChI Key: OMRMCFSLICZPLA-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-1,3-dioxane is an organic compound characterized by the presence of a dichloromethyl group attached to a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-1,3-dioxane typically involves the reaction of 1,3-dioxane with dichloromethyl reagents under controlled conditions. One common method is the chloromethylation of 1,3-dioxane using dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is carried out at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: NaOCH3, NaOEt, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

Scientific Research Applications

2-(Dichloromethyl)-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-1,3-dioxane involves its reactivity with various nucleophiles and electrophiles. The dichloromethyl group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of aldehydes or carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dichloromethyl)-1,3-dioxane is unique due to its combination of a dichloromethyl group with a 1,3-dioxane ring, providing distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in both research and industrial applications .

Properties

CAS No.

5695-85-2

Molecular Formula

C5H8Cl2O2

Molecular Weight

171.02 g/mol

IUPAC Name

2-(dichloromethyl)-1,3-dioxane

InChI

InChI=1S/C5H8Cl2O2/c6-4(7)5-8-2-1-3-9-5/h4-5H,1-3H2

InChI Key

OMRMCFSLICZPLA-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C(Cl)Cl

Origin of Product

United States

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